molecular formula C19H20N2O2S B3063331 3-(benzenesulfonyl)-1-piperidin-4-ylindole CAS No. 651335-50-1

3-(benzenesulfonyl)-1-piperidin-4-ylindole

Cat. No.: B3063331
CAS No.: 651335-50-1
M. Wt: 340.4 g/mol
InChI Key: VDJWPWVFSZYDTQ-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-1-piperidin-4-ylindole is a heterocyclic compound featuring an indole core substituted at the 1-position with a piperidin-4-yl group and at the 3-position with a benzenesulfonyl moiety. This structure combines aromatic, sulfonamide, and piperidine functionalities, making it a candidate for diverse applications in medicinal chemistry and drug discovery. Indole derivatives are known for their bioactivity in targeting serotonin receptors and kinases, while the benzenesulfonyl group enhances metabolic stability and binding affinity . The piperidine ring contributes to solubility and conformational flexibility, which are critical for pharmacokinetic optimization .

Properties

CAS No.

651335-50-1

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-piperidin-4-ylindole

InChI

InChI=1S/C19H20N2O2S/c22-24(23,16-6-2-1-3-7-16)19-14-21(15-10-12-20-13-11-15)18-9-5-4-8-17(18)19/h1-9,14-15,20H,10-13H2

InChI Key

VDJWPWVFSZYDTQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

3-(benzenesulfonyl)-1-piperidin-4-ylindole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O2SC_{19}H_{20}N_{2}O_{2}S with a molecular weight of approximately 340.44 g/mol . The compound features a piperidine ring, an indole structure, and a benzenesulfonyl group, which are critical for its biological interactions.

Research indicates that compounds with similar structural motifs often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Specifically, the sulfonamide moiety can enhance binding affinity to certain targets due to its ability to form hydrogen bonds and engage in electrostatic interactions.

Antitumor Activity

One of the significant areas of interest for this compound is its potential antitumor activity. Studies have shown that related compounds exhibit notable antiproliferative effects against various cancer cell lines. For instance, benzoylpiperidine derivatives have demonstrated IC50 values ranging from 19.9 µM to 75.3 µM against breast and ovarian cancer cells . While specific data on this compound is limited, its structural similarity suggests potential efficacy in cancer treatment.

Anti-inflammatory Properties

The sulfonamide group in the compound may confer anti-inflammatory properties. Compounds that modulate cytokine release or inhibit inflammatory pathways are crucial in treating diseases characterized by chronic inflammation. For example, sulfonylated compounds have been linked to the modulation of cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8), which play significant roles in inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications to the piperidine or indole moieties can significantly impact potency and selectivity for specific biological targets.

Modification Effect on Activity
Substituents on IndoleAltered binding affinity to target enzymes
Variations in SulfonylChanges in anti-inflammatory efficacy
Piperidine RingEssential for maintaining biological activity

Case Studies

Several studies have investigated compounds structurally related to this compound:

  • Anticancer Studies : Research on benzoylpiperidine derivatives indicated potential as reversible inhibitors with significant antiproliferative activity against human cancer cell lines .
  • Inflammatory Disease Models : Animal studies have demonstrated that sulfonamide-containing compounds can reduce inflammation markers, suggesting therapeutic applications in chronic inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

(a) Quinoline-Based Analogs

A structurally related compound, 8-(piperidin-4-yl)-3-[3-(pyrrolidin-1-yl)benzenesulfonyl]quinoline (Mol. Wt. 276.36), replaces the indole core with a quinoline system. However, indole’s electron-rich nature may favor interactions with hydrophobic enzyme pockets .

Property 3-(Benzenesulfonyl)-1-Piperidin-4-ylindole Quinoline Analog
Core Structure Indole Quinoline
Molecular Weight ~340.44 (estimated) 276.36
Key Functional Groups Benzenesulfonyl, Piperidine Benzenesulfonyl, Piperidine, Pyrrolidine
(b) Thiazolidinone Derivatives

Compounds like 3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one () share sulfonyl-related groups but utilize a thiazolidinone core. Thiazolidinones are associated with antimicrobial and antidiabetic activities.

Sulfonyl Group Modifications

(a) Positional Isomerism in Sulfonyl Chlorides

3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride (mp 76.5–78.5°C) and 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride (mp 67–69°C) () demonstrate how substituents on the benzene ring influence physicochemical properties.

Compound Substituent Melting Point (°C)
This compound Benzenesulfonyl N/A
3-(1-Methyl-pyrazol-3-yl) analog 1-Methylpyrazole 76.5–78.5
3-(5-Methyl-oxadiazol-3-yl) analog 5-Methyl-1,2,4-oxadiazole 67–69
(b) Piperidine Derivatives

Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate () lacks the indole and benzenesulfonyl groups but shares the piperidine moiety. Ethoxycarbonyl and benzyl groups in this derivative reduce basicity compared to the free piperidine in the target compound, which may alter membrane permeability .

Research Implications and Limitations

While structural comparisons highlight functional group contributions, direct bioactivity data for this compound are scarce. Further studies should prioritize:

Synthetic optimization of the benzenesulfonyl group for target selectivity.

In vitro screening against kinase or receptor panels.

Toxicity profiling , as piperidine derivatives may pose neurotoxicity risks at high doses .

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